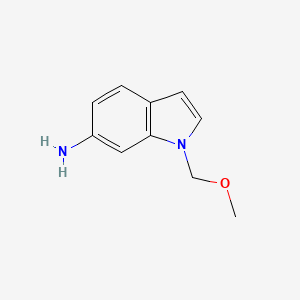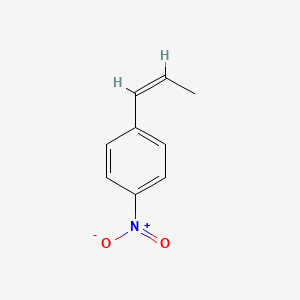![molecular formula C17H17NO3 B13151400 (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound with a complex structure that includes a pyridine ring, a phenyl ring, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde with 2-chloromethylpyridine, followed by a Wittig reaction to introduce the acrylic acid moiety. The reaction conditions often require the use of strong bases such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-hydroxybenzaldehyde: A precursor in the synthesis of (2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid.
2-Chloromethylpyridine: Another precursor used in the synthesis.
Cinnamic Acid Derivatives: Compounds with similar acrylic acid moieties.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
(E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12-9-14(6-7-16(19)20)10-13(2)17(12)21-11-15-5-3-4-8-18-15/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+ |
InChIキー |
NXOUEDQZTBAHOR-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C/C(=O)O |
正規SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)







![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)




